molecular formula C15H14N2O B12613668 Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- CAS No. 651328-27-7

Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-

Cat. No.: B12613668
CAS No.: 651328-27-7
M. Wt: 238.28 g/mol
InChI Key: YVTBRNZCZKKSHP-UHFFFAOYSA-N
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Description

Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- is a benzonitrile derivative characterized by a methylamino group substituted at the ortho position of the benzene ring, further modified with a 2-hydroxyphenylmethyl moiety. These compounds are notable for their versatility in medicinal chemistry, agrochemicals, and materials science due to the nitrile group’s hydrogen-bonding capacity and metabolic stability .

Properties

CAS No.

651328-27-7

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methyl-methylamino]benzonitrile

InChI

InChI=1S/C15H14N2O/c1-17(11-13-7-3-5-9-15(13)18)14-8-4-2-6-12(14)10-16/h2-9,18H,11H2,1H3

InChI Key

YVTBRNZCZKKSHP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1O)C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods

Industrial production of benzonitriles typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted benzonitriles depending on the reagent used.

Scientific Research Applications

Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pesticides, and advanced coatings.

Mechanism of Action

The mechanism of action of benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- involves its interaction with specific molecular targets and pathways. The nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl and methylamino substituents may also contribute to its biological effects by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyphenyl vs. Chlorophenyl : The hydroxyphenyl group in the target compound may improve water solubility compared to chlorophenyl analogs but reduce lipophilicity .

Physicochemical Properties

  • Solubility: Hydroxy groups (e.g., in ) improve aqueous solubility compared to nonpolar substituents like trifluoromethyl () .
  • Stability: Methylamino groups reduce hydrolysis susceptibility compared to ester or amide-containing analogs () .

Biological Activity

Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and related research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H12N\text{C}_{11}\text{H}_{12}\text{N}

This structure includes a benzonitrile moiety with a hydroxymethyl group and a methylamino substituent, which may influence its biological interactions.

1. Toxicological Studies

Toxicological assessments have highlighted several critical health effects associated with benzonitrile exposure:

  • Acute Toxicity : Studies indicate that benzonitrile exhibits systemic acute toxicity through oral, dermal, and inhalation routes. In animal models, significant decreases in hepatic glutathione levels were observed following intraperitoneal administration, indicating potential hepatotoxicity .
  • Skin Irritation : In skin irritation studies conducted on rabbits, benzonitrile was classified as a slight irritant, with very slight erythema observed in intact skin and more pronounced effects on abraded skin .
  • Repeated Dose Toxicity : Long-term exposure studies in rats revealed that male rats were particularly sensitive to the compound, showing kidney effects at lower doses compared to females. Neurological symptoms such as hyperactivity and tremors were also noted .

2. Anticonvulsant Activity

Benzonitrile has been tested for its anticonvulsant properties. In a study involving mice treated with pentetrazol (a convulsant agent), benzonitrile suppressed convulsions in a significant number of subjects at a dose of 300 mg/kg . This suggests that the compound may interact with neural pathways involved in seizure activity.

The exact mechanisms through which benzonitrile exerts its biological effects are still under investigation. However, the following pathways have been proposed:

  • Catecholaminergic Neuron Interaction : The compound appears to affect catecholaminergic neurons, which are critical for various neurological functions. This interaction may explain the observed neurological symptoms and anticonvulsant activity .
  • Metabolism and Biotransformation : Research indicates that benzonitrile undergoes biotransformation in the liver, producing hydroxybenzonitriles that may have distinct biological activities. The metabolic pathways include hydroxylation leading to various conjugates .

Case Study 1: Neurological Effects

In a repeated dose toxicity study involving Fischer 344 rats, significant neurological effects were noted at doses of 150 mg/kg bw/day and above. These included impaired neuromotor coordination and altered thermal response times . Such findings underline the need for careful consideration of dosage in therapeutic contexts.

Case Study 2: Antimicrobial Activity

While not primarily studied for antimicrobial properties, related compounds have shown varying degrees of activity against pathogens such as E. coli and S. aureus. For instance, derivatives of similar aromatic compounds have been documented to exhibit antimicrobial effects . Future research could explore whether benzonitrile or its derivatives possess similar properties.

Comparative Analysis of Related Compounds

Compound NameStructureNotable ActivityReference
BenzonitrileC₁₁H₉NAnticonvulsant
HydroxybenzonitrileC₁₁H₉OHepatotoxicity
Benzimidazole DerivativesVariesAntimicrobial

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